molecular formula C10H12ClNS B571726 Chloro-N-ethyl-N-phenylethanethioamide CAS No. 120508-35-2

Chloro-N-ethyl-N-phenylethanethioamide

Cat. No.: B571726
CAS No.: 120508-35-2
M. Wt: 213.723
InChI Key: AZLVUMSLCVTMDV-UHFFFAOYSA-N
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Description

Chloro-N-ethyl-N-phenylethanethioamide (chemical formula: C₁₀H₁₁ClN₂S) is a thioamide derivative characterized by a central ethanethioamide backbone substituted with a chlorine atom, an ethyl group, and a phenyl ring on the nitrogen atoms. Its structure comprises a thioamide group (C=S) instead of the traditional carbonyl (C=O), enhancing its reactivity in nucleophilic and coordination chemistry. The chlorine atom at the para position of the phenyl ring contributes to its electron-withdrawing properties, influencing solubility and stability.

Properties

CAS No.

120508-35-2

Molecular Formula

C10H12ClNS

Molecular Weight

213.723

IUPAC Name

2-chloro-N-ethyl-N-phenylethanethioamide

InChI

InChI=1S/C10H12ClNS/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

AZLVUMSLCVTMDV-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)CCl

Synonyms

Ethanethioamide, 2-chloro-N-ethyl-N-phenyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Functional Groups Substituents Key Properties
This compound C₁₀H₁₁ClN₂S Thioamide (C=S), Chlorophenyl, Ethyl Cl, C₂H₅, C₆H₅ High thermal stability, moderate solubility in polar solvents
N-Ethyl-N-phenylpropanethioamide C₁₁H₁₃N₂S Thioamide (C=S), Phenyl, Ethyl C₂H₅, C₆H₅ Lower melting point (~90°C), higher lipophilicity
Chloro-N-methyl-N-phenylacetamide C₉H₉ClNO Amide (C=O), Chlorophenyl, Methyl Cl, CH₃, C₆H₅ Reduced nucleophilicity, higher solubility in water
N,N-Diethylthiourea C₅H₁₂N₂S Thiourea (N-C=S-N) C₂H₅ (x2) Strong metal-chelating ability, hygroscopic

Key Observations :

  • Thioamide vs. Amide : Replacement of C=O with C=S in this compound increases polarizability and metal-binding capacity compared to its amide analog (e.g., Chloro-N-methyl-N-phenylacetamide) .
  • Halogen Influence: The chlorine atom in this compound enhances electron deficiency in the phenyl ring, altering reactivity in electrophilic substitution compared to non-halogenated analogs like N-Ethyl-N-phenylpropanethioamide.
  • Alkyl Substituents : Ethyl groups improve steric bulk and lipophilicity relative to methyl-substituted derivatives, impacting bioavailability and intermolecular interactions.

Computational Graph-Based Analysis

As per methodologies described in CSBJ (2013), chemical compounds can be represented as graphs where atoms are nodes and bonds are edges. This compound’s molecular graph (Figure 1) exhibits:

  • Cyclomatic Number : 1 (due to the phenyl ring).
  • Branching Factor : Moderate (ethyl and thioamide groups introduce two branches).
  • Treewidth : 3 (indicating moderate structural complexity).

Table 2: Graph-Theoretical Metrics for Structural Comparison

Compound Name Cyclomatic Number Branching Factor Treewidth Computational Complexity (Enumeration)
This compound 1 2 3 NP-hard due to cyclic substituents
N,N-Diethylthiourea 0 1 2 Polynomial-time enumeration
N-Ethyl-N-phenylpropanethioamide 1 2 3 NP-hard

Key Findings :

  • The phenyl ring in this compound introduces a cyclic structure, increasing computational complexity for graph enumeration compared to acyclic analogs like N,N-Diethylthiourea .
  • Similar treewidth values to N-Ethyl-N-phenylpropanethioamide suggest comparable structural complexity despite functional group differences.

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